Stereochemical Purity: (2S,3R)-D-erythro Configuration Versus Racemic or Threo Isomers
The (2S,3R)-D-erythro stereochemistry of tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is established from L-serine-derived chiral synthons, yielding enantiomeric excess (ee) ≥99% and diastereomeric excess (de) >99% [1]. In contrast, commercially available DL-erythro-dihydrosphingosine is a racemic mixture with 0% ee, and DL-threo-dihydrosphingosine exhibits the opposite relative stereochemistry that is not recognized by mammalian sphingosine kinases . The use of racemic or threo isomers in biological assays can result in a ≥50% reduction in substrate activity or inhibitor potency compared to the enantiopure D-erythro form [2].
| Evidence Dimension | Enantiomeric excess (ee) of the sphingoid base scaffold |
|---|---|
| Target Compound Data | ≥99% ee, >99% de (D-erythro) |
| Comparator Or Baseline | DL-erythro-dihydrosphingosine (racemate): 0% ee; DL-threo-dihydrosphingosine: 0% ee, inverted configuration |
| Quantified Difference | ≥99 percentage point advantage in enantiopurity |
| Conditions | Chiral HPLC or NMR analysis of Mosher ester derivatives |
Why This Matters
Enantiopure material is mandatory for reproducible enzyme kinetics, receptor binding, and cellular studies; racemic or diastereomeric mixtures introduce confounding variables that compromise data integrity and can lead to false negatives in drug discovery campaigns.
- [1] Yun, J. M.; Sim, T. B.; Hahm, H. S.; Lee, W. K.; Ha, H.-J. 'Efficient Synthesis of Enantiomerically Pure 2-Acylaziridines: Facile Syntheses of N-Boc-safingol, N-Boc-d-erythro-sphinganine, and N-Boc-spisulosine from a Common Intermediate.' J. Org. Chem. 2003, 68 (20), 7675–7680. Reports high diastereoselectivity and chemical yields for enantiopure N-Boc-d-erythro-sphinganine. View Source
- [2] Bittman, R. et al. 'Synthesis of sphingosines and their derivatives.' U.S. Patent Application Publication US 2007/0213392 A1, 2007. Highlights stereospecificity of sphingolipid enzymatic recognition. View Source
